Medicinal Chemistry Scaffold for Amidoxime Prodrug Development
Given that amidoximes are established prodrugs for improving the oral bioavailability of amidine-based nitric oxide synthase (NOS) inhibitors [1], 2-(3,4-Dimethoxy-phenyl)-N-hydroxy-acetamidine could serve as a starting point for the synthesis and evaluation of novel NOS inhibitors. The 3,4-dimethoxyphenyl group is a common pharmacophore that could be explored for its influence on target binding and isoform selectivity.
